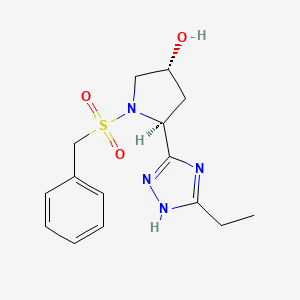![molecular formula C11H24N2O5S B7354881 tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate, also known as Boc-NH-PEG-SULFO-BSOC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, such as drug delivery, bioconjugation, and biomaterials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate involves the formation of a covalent bond between the NHS ester and the primary amine group of the carrier molecule. This conjugation enhances the stability of the drug-carrier complex and allows for controlled release of the drug at the target site.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been reported to improve the solubility and stability of drugs and enhance their bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate in lab experiments include its high reactivity, water solubility, and biocompatibility. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several potential future directions for research on tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate. One of the most promising areas is the development of new drug delivery systems using this compound. Other potential areas of research include the synthesis of new derivatives with enhanced properties, the investigation of its potential applications in tissue engineering and regenerative medicine, and the development of new analytical methods for its detection and quantification.
Conclusion:
In conclusion, this compound is a versatile compound with significant potential applications in drug delivery, bioconjugation, and biomaterials. Its unique properties make it an attractive candidate for further research in various fields.
Synthesis Methods
The synthesis of tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 3-bromopropylsulfonate, followed by the addition of N-hydroxysuccinimide (NHS) and 4-(N,N-dimethylamino)pyridine (DMAP) to form the NHS ester. The final product is obtained by reacting the NHS ester with Boc-NH-PEG-OH in the presence of triethylamine.
Scientific Research Applications
Tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate has been extensively used in scientific research due to its unique properties. One of the most significant applications of this compound is in drug delivery. It has been used as a linker to conjugate drugs to various carriers, such as nanoparticles, liposomes, and proteins, to enhance their pharmacokinetic properties and target specific cells or tissues.
properties
IUPAC Name |
tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O5S/c1-9(14)8-13-19(16,17)7-5-6-12-10(15)18-11(2,3)4/h9,13-14H,5-8H2,1-4H3,(H,12,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJDNSOPAJNFIZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCCNC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)CCCNC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7354837.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
![(1S,2S)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354892.png)
![(4S,5R)-4-[(6-chloropyrazin-2-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354904.png)